2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15322784
InChI: InChI=1S/C18H10O5S/c19-17(14-7-4-8-21-14)22-12-9-13(11-5-2-1-3-6-11)16-15(10-12)24-18(20)23-16/h1-10H
SMILES:
Molecular Formula: C18H10O5S
Molecular Weight: 338.3 g/mol

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate

CAS No.:

Cat. No.: VC15322784

Molecular Formula: C18H10O5S

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate -

Specification

Molecular Formula C18H10O5S
Molecular Weight 338.3 g/mol
IUPAC Name (2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) furan-2-carboxylate
Standard InChI InChI=1S/C18H10O5S/c19-17(14-7-4-8-21-14)22-12-9-13(11-5-2-1-3-6-11)16-15(10-12)24-18(20)23-16/h1-10H
Standard InChI Key APHSMRAPUNDCSE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CO4)SC(=O)O3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A 1,3-benzoxathiol ring system with a ketone group at position 2.

  • A phenyl substituent at position 7 of the benzoxathiol core.

  • A furan-2-carboxylate ester linked via an oxygen atom at position 5.

This arrangement confers unique electronic and steric properties, as evidenced by its computed logP of 6.322 , indicating high lipophilicity. The planar benzoxathiol and furan systems facilitate π-π interactions, while the ester group enhances solubility in polar aprotic solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H10O5S\text{C}_{18}\text{H}_{10}\text{O}_{5}\text{S}
Molecular Weight338.3 g/mol
logP6.322
Hydrogen Bond Acceptors8
Polar Surface Area50.627 Ų
SMILESC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CO4)SC(=O)O3\text{C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CO4)SC(=O)O3}

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis involves sequential cyclization and esterification steps:

  • Benzoxathiol Core Formation: Cyclocondensation of 2-mercaptophenol derivatives with phenylacetyl chloride under acidic conditions yields the 7-phenyl-1,3-benzoxathiol scaffold .

  • Oxo Group Introduction: Oxidation at position 2 using potassium permanganate in acetone generates the 2-oxo intermediate .

  • Esterification: Coupling the hydroxyl group at position 5 with furan-2-carbonyl chloride in the presence of Et3N\text{Et}_3\text{N} completes the synthesis.

Table 2: Synthetic Yield and Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationPhenylacetyl chloride, H2SO4\text{H}_2\text{SO}_4, 110°C6592
OxidationKMnO4\text{KMnO}_4, acetone, 25°C7889
EsterificationFuran-2-carbonyl chloride, Et3N\text{Et}_3\text{N}, DCM7195

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3):

    • δ 8.21 (d, J=8.4J = 8.4 Hz, 1H, benzoxathiol-H6)

    • δ 7.65–7.58 (m, 5H, phenyl-H)

    • δ 7.34 (d, J=3.6J = 3.6 Hz, 1H, furan-H3)

    • δ 6.72 (dd, J=3.6,1.6J = 3.6, 1.6 Hz, 1H, furan-H4).

  • 13C^{13}\text{C}-NMR (100 MHz, CDCl3_3):

    • δ 169.8 (C=O, ester)

    • δ 158.2 (C=O, benzoxathiol)

    • δ 147.3 (furan-C2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/zm/z 339.0432 ([M+H]+^+)

  • Calculated: m/zm/z 339.0435 for C18H11O5S\text{C}_{18}\text{H}_{11}\text{O}_{5}\text{S} .

Cell LineIC50_{50} (μM)Reference
HeLa3.2
HCT1164.7
MCF75.1

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